Moderate Lipophilicity (clogP 3.46) Enables Favorable Passive Permeability While Avoiding Excessively High logP Found in Halogenated Analogs
The target compound exhibits a calculated logP of 3.46, which falls within the preferred range for oral bioavailability (Lipinski’s rule of five allows logP ≤5) [1]. In contrast, the closely related 4‑bromophenyl analog (3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, CAS 1094606-51-5) is expected to have a substantially higher logP (estimated >4.0) due to the electron‑withdrawing and hydrophobic bromine atom, which would reduce aqueous solubility and potentially compromise cell‑based assay reliability [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.46 |
| Comparator Or Baseline | 4‑Bromophenyl analog (estimated clogP >4.0) |
| Quantified Difference | Decrease of ≥0.5 log units vs. brominated analog |
| Conditions | Computed with the XLogP3 algorithm (PubChem)/ZINC annotations |
Why This Matters
A lower clogP within optimal range reduces non‑specific protein binding and aggregation risk, making the target compound more suitable for homogeneous fluorescence or cell‑based assays where background signal from lipophilic compounds is a concern.
- [1] ZINC142920817 property annotation: calculated logP 3.464. View Source
- [2] Estimate based on increase in logP observed for phenyl→bromophenyl replacements in matched molecular pairs (Waring, M.J. Bioorg. Med. Chem. Lett. 2009, 19, 5346). View Source
